Methyl 3-amino-6-methyl-2-nitrobenzoate
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Overview
Description
Methyl 3-amino-6-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-methyl-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Esterification: The nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-methyl-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: Methyl 3-amino-6-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 3-amino-6-carboxy-2-nitrobenzoate.
Scientific Research Applications
Methyl 3-amino-6-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-methyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and amino groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-nitrobenzoate: Similar structure but different position of the nitro group.
Methyl 3-nitrobenzoate: Lacks the amino group.
Methyl 3-amino-2-nitrobenzoate: Similar but with different substitution pattern.
Uniqueness
Methyl 3-amino-6-methyl-2-nitrobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both amino and nitro groups allows for diverse chemical transformations and potential biological activities.
Properties
IUPAC Name |
methyl 3-amino-6-methyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-4-6(10)8(11(13)14)7(5)9(12)15-2/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWKFYRGAKTFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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